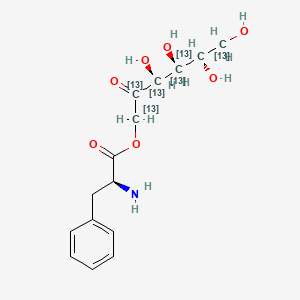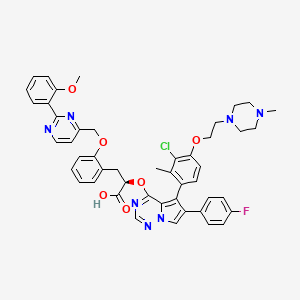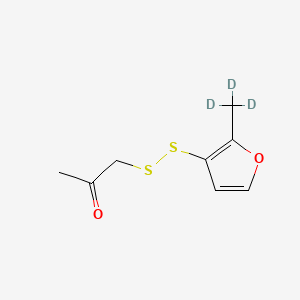
Dap-NE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dap-NE hydrochloride is a dipeptide hydrochloride and a cleavable Antibody-Drug Conjugate (ADC) linker. It facilitates the synthesis of ADCs by connecting antibody molecules to cytotoxins . This compound is crucial in the development of targeted cancer therapies, where it helps deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dap-NE hydrochloride is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of amino groups, followed by the coupling of protected amino acids. The final step involves deprotection to yield the desired dipeptide hydrochloride .
Industrial Production Methods
Industrial production of this compound hydrochloride involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dap-NE hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in methanol or ethanol.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction may yield reduced dipeptides .
Scientific Research Applications
Dap-NE hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of peptide-based drugs and diagnostic tools
Mechanism of Action
Dap-NE hydrochloride exerts its effects by acting as a linker in ADCs. It connects the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cancer cells. The linker is cleavable, meaning it can be broken down once inside the target cell, releasing the cytotoxic drug to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable ADC linker used in the synthesis of ADCs.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Succinic anhydride: A non-cleavable ADC linker used in the synthesis of ADCs.
Uniqueness
Dap-NE hydrochloride is unique due to its specific structure and cleavable nature, which allows for the targeted delivery of cytotoxic drugs to cancer cells. This specificity reduces the side effects associated with traditional chemotherapy .
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide |
InChI |
InChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22)/t12-,13-,15+,16-,17-/m1/s1 |
InChI Key |
PHUURGQFDDGNRU-MAURAIGZSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


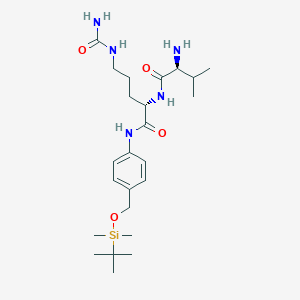
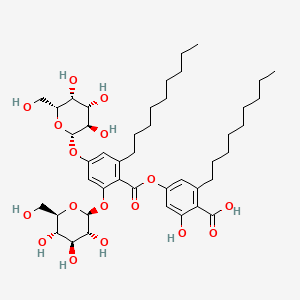
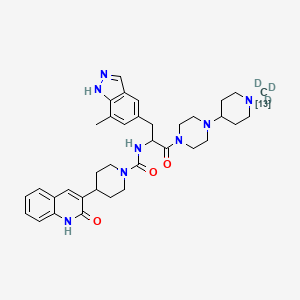

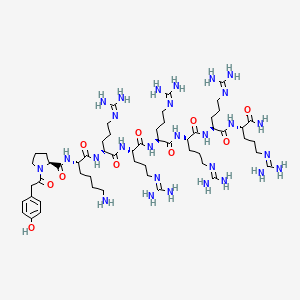

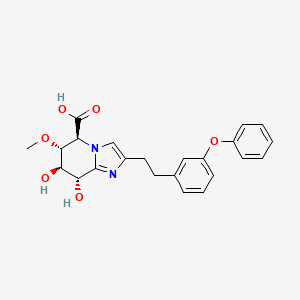
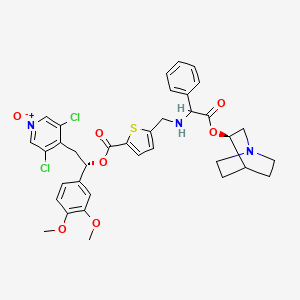
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
